molecular formula C19H19F2N5O2S B11294330 N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-3,4-difluorobenzenesulfonamide

N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-3,4-difluorobenzenesulfonamide

Cat. No.: B11294330
M. Wt: 419.5 g/mol
InChI Key: RVQCNDBARJKICZ-UHFFFAOYSA-N
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Description

N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIFLUOROBENZENE-1-SULFONAMIDE is a complex organic compound with a molecular formula of C20H19F2N5O2S. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. It features a unique structure that combines a pyrimidine ring with a sulfonamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIFLUOROBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the ethylamino group. The final step involves the sulfonation of the benzene ring to attach the sulfonamide group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIFLUOROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under mild temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIFLUOROBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use in developing new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIFLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,6-DIFLUOROBENZAMIDE
  • 3-BROMO-N-[4-[[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO]PHENYL]BENZAMIDE

Uniqueness

N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIFLUOROBENZENE-1-SULFONAMIDE stands out due to its unique combination of a pyrimidine ring and a sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H19F2N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-3,4-difluorobenzenesulfonamide

InChI

InChI=1S/C19H19F2N5O2S/c1-3-22-19-23-12(2)10-18(25-19)24-13-4-6-14(7-5-13)26-29(27,28)15-8-9-16(20)17(21)11-15/h4-11,26H,3H2,1-2H3,(H2,22,23,24,25)

InChI Key

RVQCNDBARJKICZ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)F)C

Origin of Product

United States

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